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Compound of Interest
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Cat. No.: B3427666 Get Quote

Introduction

Byakangelicol is a naturally occurring furanocoumarin, a class of organic compounds

predominantly found in the roots of plants such as Angelica dahurica.[1] Identified by the CAS

number 26091-79-2, this compound has garnered significant scientific interest due to its

diverse and potent biological activities.[1][2] Byakangelicol has demonstrated anti-

inflammatory, anti-cancer, neuroprotective, and hepatoprotective properties, primarily exerting

its effects through the modulation of key enzymatic and signaling pathways.[1][3][4] This

technical guide provides a detailed summary of its chemical properties, biological activities, and

mechanisms of action, supported by experimental data and protocols for the scientific

community.

Chemical and Physical Properties
Byakangelicol is a psoralen derivative characterized by a specific chemical structure that

contributes to its biological interactions.[5] Its fundamental properties are summarized below.
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Property Value Reference

CAS Number 26091-79-2 [1][5][6][7][8][9]

Molecular Formula C₁₇H₁₆O₆ [1][6][8][10]

Molecular Weight 316.31 g/mol [1][7][8][10]

IUPAC Name

9-[[(2R)-3,3-dimethyloxiran-2-

yl]methoxy]-4-methoxyfuro[3,2-

g]chromen-7-one

[6][10]

Appearance
White crystalline solid / Yellow

powder
[4][7]

Melting Point 106.0 °C [1][6]

Boiling Point 503.4 °C (estimated) [1][6]

Solubility

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, Acetone.[4]

Water solubility is estimated at

55.77 mg/L @ 25 °C.[11]

Storage Store at 2-8°C or <-15°C [1][6]

Biological Activities and Therapeutic Potential
Byakangelicol exhibits a wide range of pharmacological effects, making it a promising

candidate for further investigation in drug development. Its primary activities are detailed in the

following sections.

Anti-Inflammatory Activity
Byakangelicol is a potent anti-inflammatory agent.[6] Its primary mechanism involves the

inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[3][6] It has

been shown to suppress both the expression and the enzymatic activity of COX-2, thereby

reducing the production of prostaglandin E2 (PGE2).[3][4][6] This dual inhibition is significant as

it targets inflammation at both the genetic and protein levels. Furthermore, Byakangelicol's
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anti-inflammatory effects are mediated, at least in part, by the suppression of the NF-κB

signaling pathway.[3][12]

Target/Assay
Cell Line /
Model

Effect
IC₅₀ / EC₅₀ /
Concentration

Reference

COX-2 Activity &

Expression

A549 (Human

Pulmonary

Epithelial)

Inhibition of IL-

1β-induced

COX-2

expression and

PGE2 release.

10-50 µM [2][3][12]

COX-1 Activity &

Expression

A549 (Human

Pulmonary

Epithelial)

No effect on

activity or

expression.

Up to 200 µM [3][12]

Nitric Oxide (NO)

Production

RAW 264.7

(Macrophage)

Inhibition of LPS-

induced NO

production.

IC₅₀ = 16.9 µg/ml [2]

Pro-inflammatory

Cytokines

RAW 264.7

(Macrophage)

Down-regulation

of TNF-α, IL-6,

and IL-1β.

Not specified [13]

Anti-

inflammatory

Cytokines

RAW 264.7

(Macrophage)

Up-regulation of

IL-10.
Not specified [13]

Cholinesterase Inhibition and Neuroprotective Potential
Byakangelicol has been identified as an inhibitor of both acetylcholinesterase (AChE) and

butyrylcholinesterase (BChE), enzymes critical to the regulation of the neurotransmitter

acetylcholine.[2] This activity suggests potential applications in managing neurodegenerative

diseases like Alzheimer's disease.[14][15] The neuroprotective effects of natural compounds

are often attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties.[16][17]

[18]
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Target Effect IC₅₀ Value Reference

Acetylcholinesterase

(AChE)
Inhibition 46.3 µM [2]

Butyrylcholinesterase

(BChE)
Inhibition 45.2 µM [2]

Hepatoprotective Activity
Studies have demonstrated that Byakangelicol can protect liver cells from chemically induced

damage. It shows moderate protective activity against cytotoxicity induced by tacrine in HepG2

liver cells.[2][4]

Assay Cell Line Effect EC₅₀ Value Reference

Tacrine-induced

Cytotoxicity

HepG2 (Human

Liver Cancer)
Hepatoprotective 112.7 ± 5.35 µM [2][4]

Anti-Cancer and Cytochrome P450 Inhibition
Byakangelicol is being explored for its anti-cancer properties, with reports suggesting it can

influence cell cycle dynamics and apoptosis.[1] It has been shown to be an anti-proliferative

agent that causes G2/M arrest in melanoma cells.[5] Additionally, it inhibits several cytochrome

P450 (CYP) isoforms, which are crucial for drug metabolism. This suggests a potential for drug-

drug interactions when co-administered with medications metabolized by these enzymes.[19]

Target Effect IC₅₀ / Kᵢ Value Reference

CYP1A2 Competitive Inhibition
IC₅₀ = 19.42 µM, Kᵢ =

9.86 µM
[19]

CYP2A6 Competitive Inhibition
IC₅₀ = 10.11 µM, Kᵢ =

5.23 µM
[19]

CYP3A4
Noncompetitive, Time-

dependent Inhibition

IC₅₀ = 12.80 µM, Kᵢ =

6.55 µM
[19]
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Signaling Pathways and Mechanisms of Action
Byakangelicol's anti-inflammatory effects are primarily mediated through the inhibition of the

NF-κB pathway. In response to inflammatory stimuli like IL-1β, the inhibitor protein IκB-α is

degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus. Once in the

nucleus, it initiates the transcription of pro-inflammatory genes, including COX-2.

Byakangelicol partially inhibits the degradation of IκB-α, thereby preventing the nuclear

translocation of p65 and subsequent COX-2 expression.[3][12] However, it does not appear to

affect the p44/42 MAPK pathway.[3][12]
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IL-1β IL-1 Receptor IKK Complex
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p65/p50
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Caption: Byakangelicol inhibits the NF-κB signaling pathway.

Experimental Protocols
This section details the methodologies used in key experiments to determine the biological

activity of Byakangelicol.

Protocol 1: Inhibition of COX-2 Expression and PGE2
Release in A549 Cells
This protocol is adapted from studies investigating the anti-inflammatory effects of

Byakangelicol on human pulmonary epithelial cells.[3][12]

1. Cell Culture:
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Human pulmonary epithelial cells (A549) are cultured in an appropriate medium (e.g.,

DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained at

37°C in a humidified 5% CO₂ atmosphere.

2. Treatment:

Cells are seeded in culture plates and grown to near confluence.

The culture medium is replaced with a serum-free medium for 24 hours prior to the

experiment.

Cells are pre-treated with varying concentrations of Byakangelicol (e.g., 10, 25, 50 µM) or a

vehicle control (DMSO) for 1 hour.

3. Stimulation:

Following pre-treatment, cells are stimulated with interleukin-1β (IL-1β) at a concentration of

1 ng/mL for a specified duration (e.g., 24 hours for PGE2 assay, 18 hours for Western blot).

4. Measurement of PGE2 Release:

The culture supernatant is collected.

The concentration of PGE2 is quantified using a commercially available Prostaglandin E₂ EIA

Kit according to the manufacturer's instructions.

5. Analysis of COX-2 Expression (Western Blot):

Cells are lysed, and total protein is extracted.

Protein concentration is determined using a BCA protein assay.

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF

membrane.

The membrane is blocked and then incubated with a primary antibody specific for COX-2,

followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Protein bands are visualized using an enhanced chemiluminescence (ECL) detection

system.

6. Analysis of NF-κB Translocation:

Nuclear extracts are prepared from treated and untreated cells.

Electrophoretic mobility shift assay (EMSA) is performed using a labeled oligonucleotide

probe containing the NF-κB consensus sequence to assess the DNA-binding activity of p65.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3427666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Culture A549 Cells

Serum Starve Cells (24h)

Pre-treat with Byakangelicol
(10-50 µM) or Vehicle (1h)

Stimulate with IL-1β (1 ng/mL)

Harvest Supernatant & Cell Lysates

Analysis

PGE2 Assay (ELISA)

Supernatant

COX-2 Western Blot

Lysates

NF-κB EMSA

Nuclear Extract

End

Click to download full resolution via product page

Caption: Experimental workflow for assessing anti-inflammatory activity.
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Protocol 2: Pharmacokinetic Analysis in Rats using
UPLC-MS/MS
This protocol summarizes the method for quantifying Byakangelicol in rat plasma to determine

its pharmacokinetic properties.[20]

1. Sample Preparation:

Rat plasma samples are thawed.

Protein precipitation is performed by adding acetonitrile (containing an internal standard like

fargesin) to the plasma sample.

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

The supernatant is collected for analysis.

2. UPLC-MS/MS Conditions:

Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC) system.

Column: UPLC BEH C18 column.

Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

Flow Rate: 0.4 mL/min.

Mass Spectrometry: Tandem mass spectrometry (MS/MS) operated in the multiple reaction

monitoring (MRM) mode for quantification of Byakangelicol and the internal standard.

3. Data Analysis:

A calibration curve is generated using known concentrations of Byakangelicol (range: 1–

2000 ng/mL).[20]

The concentration of Byakangelicol in the plasma samples is determined from the

calibration curve.
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Pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (Maximum

Concentration) are calculated using a non-compartmental model to assess bioavailability.

The absolute bioavailability following oral administration was determined to be 3.6%.[20]

Conclusion

Byakangelicol (CAS 26091-79-2) is a furanocoumarin with a compelling profile of biological

activities, including significant anti-inflammatory, neuroprotective, hepatoprotective, and anti-

cancer potential. Its primary mechanism of anti-inflammatory action involves the dual inhibition

of COX-2 activity and expression, mediated through the suppression of the NF-κB signaling

pathway. The well-defined protocols for its analysis and the growing body of evidence

supporting its therapeutic effects make Byakangelicol a molecule of high interest for further

preclinical and clinical investigation. This guide provides a foundational resource for scientists

and researchers dedicated to exploring the full therapeutic potential of this promising natural

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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